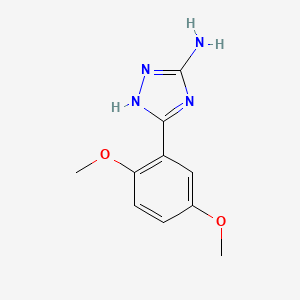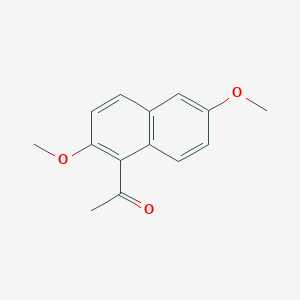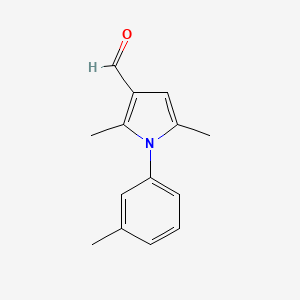
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
描述
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with m-tolualdehyde in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and column chromatography .
化学反应分析
Types of Reactions
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is used in various scientific research applications, including:
作用机制
The mechanism of action of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
1-m-Tolyl-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both dimethyl and m-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various research applications .
属性
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZLVYJTIRCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358111 | |
| Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423749-16-0 | |
| Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
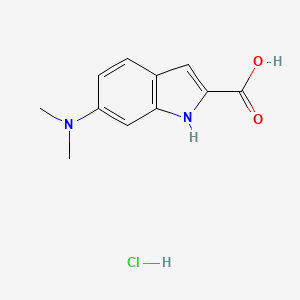
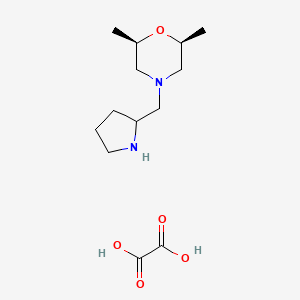
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

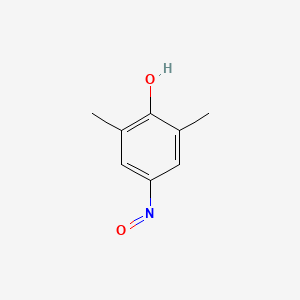
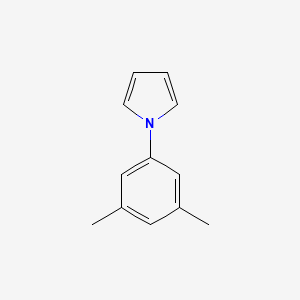

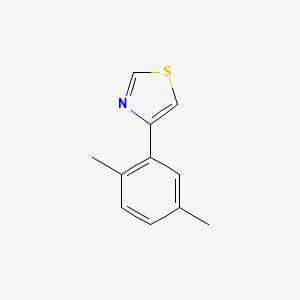
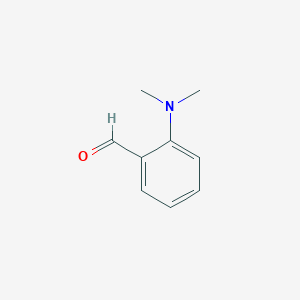
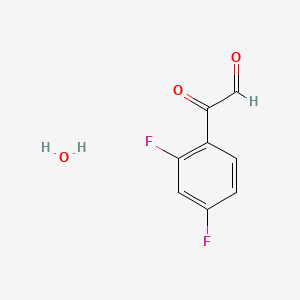
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)
